

# Sorivudine (BV-araU) CAS number and chemical properties

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## Compound of Interest

Compound Name: Sorivudine

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## Sorivudine (BV-araU): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral agent **Sorivudine**, also known as BV-araU. It covers its chemical properties, mechanism of action, and relevant experimental methodologies, designed for professionals in the fields of pharmaceutical research and development.

## Core Chemical and Physical Properties

**Sorivudine** is a synthetic nucleoside analog belonging to the pyrimidine class.<sup>[1]</sup> Its chemical structure and properties are pivotal to its function as an antiviral agent.

## Quantitative Chemical Data

The following table summarizes the key quantitative properties of **Sorivudine**.

Property	Value	Reference(s)
CAS Number	77181-69-2	[2]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> BrN <sub>2</sub> O <sub>6</sub>	[2]
Molecular Weight	349.13 g/mol	[2]
Appearance	White to off-white crystalline powder	
Melting Point	182 °C; 195-200 °C (with decomposition)	
Solubility	DMSO: 125 mg/mL (358.03 mM) Water (predicted): 14.8 mg/mL Formulation 1: ≥ 2.08 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Formulation 2: ≥ 4 mg/mL (in 10% DMSO, 90% (20% SBE-β-CD in Saline))	[1][3][4]
pKa (Strongest Acidic)	9.74 (predicted)	[1]
LogP	-0.66 (predicted)	[1]

## Mechanism of Action and Signaling Pathway

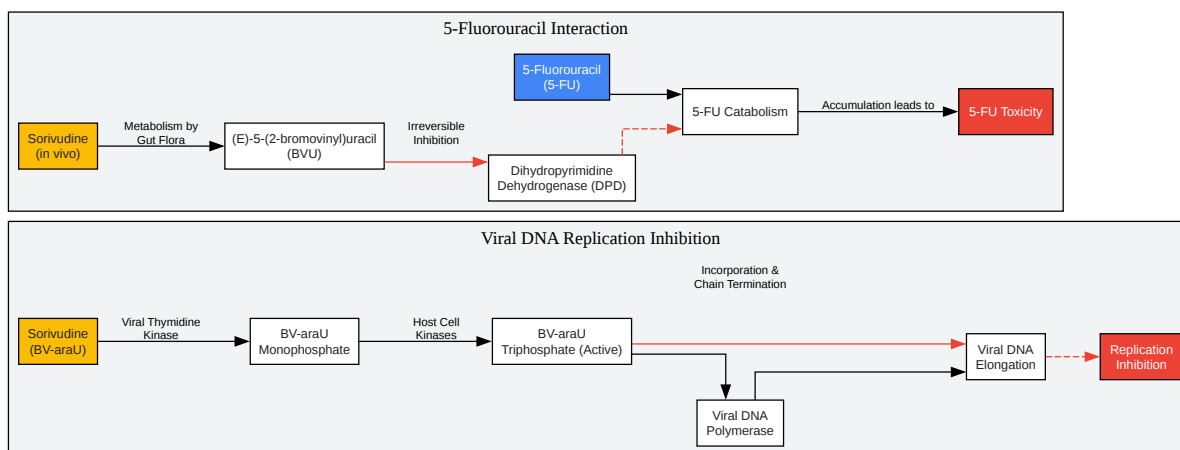
**Sorivudine** is a potent inhibitor of viral DNA synthesis.[5] Its antiviral activity is highly selective for certain viruses, primarily Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1).[5]

The mechanism involves a multi-step activation process within the infected host cell.

**Sorivudine** is first phosphorylated by a virus-specific thymidine kinase to its monophosphate form.[5] Host cell kinases then further phosphorylate it to the active triphosphate metabolite, BV-araUTP. This active form competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. Integration of BV-araUTP leads to the termination of DNA chain elongation, thus halting viral replication.[4]

A critical aspect of **Sorivudine**'s pharmacology is its significant and potentially lethal drug-drug interaction with 5-fluorouracil (5-FU), a common chemotherapeutic agent. **Sorivudine**'s metabolite, (E)-5-(2-bromovinyl)uracil (BVU), is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[6] Inhibition of DPD leads to a massive accumulation of 5-FU, resulting in severe toxicity.[6]

The following diagram illustrates the mechanism of action of **Sorivudine** and its interaction with the 5-FU metabolic pathway.



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Mechanism of Action and 5-FU Interaction of **Sorivudine**.

## Experimental Protocols

### Synthesis of Sorivudine (Generalized)

The synthesis of **Sorivudine** has been described in patents EP 31128 and US 4386076. A general approach involves the glycosylation of a protected silyl derivative of (E)-5-(2-bromovinyl)uracil with a protected arabinofuranosyl donor. This is a common strategy in nucleoside synthesis. The key steps typically include:

- **Preparation of the Pyrimidine Base:** Synthesis of (E)-5-(2-bromovinyl)uracil. This can be achieved through various olefination reactions on a 5-formyluracil derivative.
- **Silylation of the Base:** The (E)-5-(2-bromovinyl)uracil is treated with a silylating agent, such as hexamethyldisilazane (HMDS), to protect the hydroxyl groups and enhance solubility in organic solvents for the subsequent glycosylation step.
- **Preparation of the Sugar Donor:** A protected arabinose derivative, often a tri-O-acetyl- $\alpha$ -D-arabinofuranosyl bromide or a similar activated sugar, is prepared.
- **Glycosylation:** The silylated base is coupled with the protected sugar donor in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride or trimethylsilyl trifluoromethanesulfonate). This crucial step forms the N-glycosidic bond.
- **Deprotection:** The protecting groups on the sugar moiety (e.g., acetyl groups) are removed, typically by treatment with a base such as methanolic ammonia or sodium methoxide in methanol, to yield the final product, **Sorivudine**.
- **Purification:** The crude product is purified by recrystallization or column chromatography to obtain **Sorivudine** of high purity.

## Analytical Method: High-Performance Liquid Chromatography (HPLC) (Representative Protocol)

Quantitative analysis of **Sorivudine** in biological matrices or pharmaceutical formulations is commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The following is a representative protocol based on methods for similar nucleoside analogs.

**Objective:** To determine the concentration of **Sorivudine**.

**Instrumentation:**

- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer (e.g., 10 mM, pH adjusted)
- **Sorivudine** reference standard

Chromatographic Conditions (Example):

- Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. For example, an isocratic mobile phase could be 70:30 (v/v) phosphate buffer:methanol.
- Flow Rate: 1.0 mL/min
- Column Temperature: 40 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL

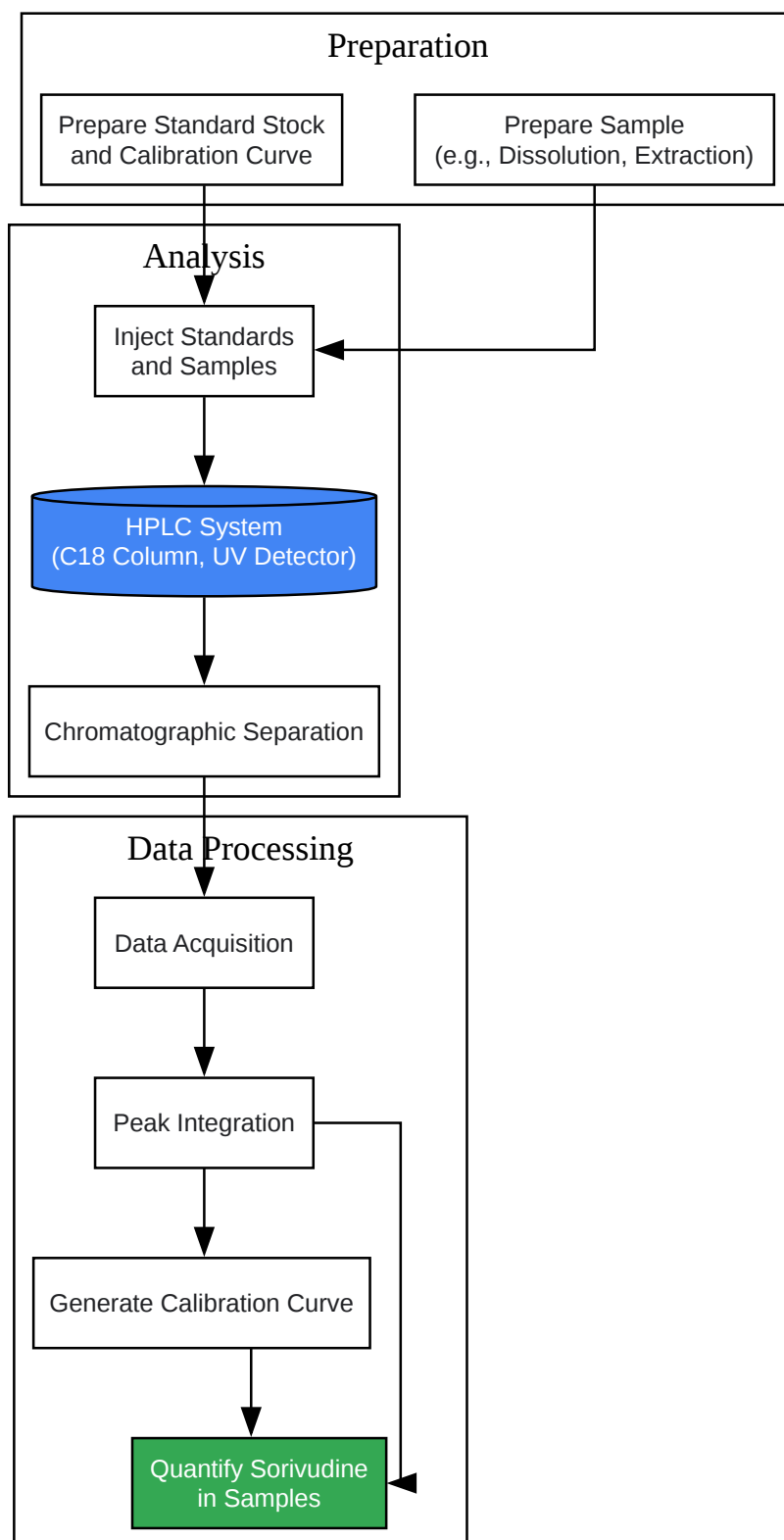
Procedure:

- Standard Solution Preparation:
  - Prepare a stock solution of the **Sorivudine** reference standard in a suitable solvent (e.g., methanol or a mixture of water and methanol).

- Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards at different concentrations (e.g., 1-10 µg/mL).
- Sample Preparation:
  - For pharmaceutical dosage forms, dissolve the formulation in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.
  - For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant is typically required.
- Analysis:
  - Inject the prepared calibration standards and samples onto the HPLC system.
  - Record the chromatograms and integrate the peak corresponding to **Sorivudine**.
- Quantification:
  - Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
  - Determine the concentration of **Sorivudine** in the samples by interpolating their peak areas on the calibration curve.

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

The following diagram outlines a general workflow for the HPLC analysis of **Sorivudine**.



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General Workflow for HPLC Analysis of **Sorivudine**.

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